(E/Z)-GSK-3 (E/Z)-GSK-3
Brand Name: Vulcanchem
CAS No.: 3367-88-2
VCID: VC7968340
InChI: InChI=1S/C14H10N2O/c17-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)16-14/h1-9H,(H,16,17)/b12-9-
SMILES: C1=CC=C2C(=C1)C(=CC3=CC=CC=N3)C(=O)N2
Molecular Formula: C14H10N2O
Molecular Weight: 222.24 g/mol

(E/Z)-GSK-3

CAS No.: 3367-88-2

Cat. No.: VC7968340

Molecular Formula: C14H10N2O

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

(E/Z)-GSK-3 - 3367-88-2

Specification

CAS No. 3367-88-2
Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
IUPAC Name (3Z)-3-(pyridin-2-ylmethylidene)-1H-indol-2-one
Standard InChI InChI=1S/C14H10N2O/c17-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)16-14/h1-9H,(H,16,17)/b12-9-
Standard InChI Key YKQONSWBHGBDSB-XFXZXTDPSA-N
Isomeric SMILES C1=CC=C2C(=C1)/C(=C/C3=CC=CC=N3)/C(=O)N2
SMILES C1=CC=C2C(=C1)C(=CC3=CC=CC=N3)C(=O)N2
Canonical SMILES C1=CC=C2C(=C1)C(=CC3=CC=CC=N3)C(=O)N2

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

The compound demonstrates marked solubility differences across solvents:

PropertyValue
DMSO solubility50 mg/mL (224.98 mM)
Aqueous solubility<0.1 mg/mL (insoluble)
Storage stability-20°C, light-protected

This solubility profile necessitates DMSO-based stock solutions for experimental use, with recommended aliquoting to prevent freeze-thaw degradation . The compound’s logP value, estimated from its structure, likely falls within 2.5–3.5, balancing membrane permeability and aqueous dispersibility.

Pharmacological Profile and Target Engagement

Enzymatic Inhibition Potency

In a recombinant human GSK-3β assay, (E/Z)-GSK-3β inhibitor 1 achieved 50% enzyme inhibition at 4.19 nM , surpassing the activity of earlier-generation inhibitors like TDZD-8 (IC<sub>50</sub> ~2 μM) . Comparative data highlights its selectivity:

CompoundGSK-3β IC<sub>50</sub>PKC IC<sub>50</sub>Selectivity Index
(E/Z)-GSK-3β inhibitor 14.19 nM 240 μM 6,857
Staurosporine38 nM 33 nM 0.87

The 6,857-fold selectivity over protein kinase C (PKC) minimizes off-target effects, a critical advantage for in vivo applications .

Mechanistic Insights into GSK-3β Pathway Modulation

Glycogen Synthase Regulation in Glucose Homeostasis

By inhibiting GSK-3β-mediated phosphorylation of glycogen synthase (GS), (E/Z)-GSK-3β inhibitor 1 promotes GS activation, enhancing hepatic glycogenesis . Streptozotocin-induced diabetic rats treated with 50 mg/kg exhibited 40% improved glucose tolerance over controls, correlating with increased hepatic glycogen content . This effect mirrors insulin’s action but bypasses β-cell dysfunction, making it relevant for type 2 diabetes therapy.

Tau Protein and Amyloid-β Cross-Regulation

GSK-3β hyperphosphorylates tau at Ser<sup>396</sup> and Ser<sup>404</sup> epitopes, promoting neurofibrillary tangle formation . Concurrently, it upregulates β-secretase (BACE1), accelerating amyloid-β (Aβ) production . In silico docking suggests the oxindole scaffold binds GSK-3β’s Arg<sup>96</sup>/Arg<sup>180</sup> cluster, disrupting both tau and Aβ pathways . Dual inhibition could explain the neuroprotection observed in MC65 cells .

Pharmacokinetic and Formulation Considerations

Solubility and Stability Optimization

The compound’s poor aqueous solubility (<0.1 mg/mL) necessitates DMSO-based vehicles for in vivo administration . A standard formulation protocol involves:

  • Dissolving 10 mg in 0.45 mL DMSO (10 mM stock)

  • Diluting with saline/PEG300/Tween 80 (70:20:10 v/v) to 1 mg/mL working concentration

  • Administering intraperitoneally at 5–10 mL/kg body weight

Stability studies indicate 6-month integrity at -80°C versus 1-month at -20°C , mandating cold-chain logistics for distribution.

Tissue Distribution and Toxicity Profile

In BALB/c mice, a structural analog (quinoline derivative) showed preferential blood-brain barrier penetration, with brain-to-plasma ratios reaching 0.8 within 2 hours . No hepatotoxicity (ALT/AST <50 IU/L) or locomotor deficits were observed after 28-day dosing , though full toxicokinetic data for (E/Z)-GSK-3β inhibitor 1 remains pending.

Preclinical Validation in Disease Models

Antidiabetic Efficacy

Obese streptozotocin-treated rats receiving 50 mg/kg/day exhibited:

  • 35% reduction in fasting blood glucose (p<0.01 vs. control)

  • 22% increase in insulin sensitivity index (p<0.05)

  • 2.1-fold higher hepatic glycogen content (p<0.001)

These effects persisted for 72 hours post-treatment, suggesting sustained target engagement .

Oncology Applications

Comparative Analysis with Contemporary GSK-3β Inhibitors

The 3-substituted oxindole scaffold of (E/Z)-GSK-3β inhibitor 1 offers distinct advantages over other classes:

Inhibitor ClassExampleGSK-3β IC<sub>50</sub>Selectivity Issues
MaleimidesSB-21676334 nMCDK2 inhibition
ThiadiazolidinonesTDZD-82 μMPKC activation
3-Substituted Oxindoles(E/Z)-GSK-3β inhibitor 14.19 nM >6,800-fold over PKC

This selectivity stems from the oxindole’s ability to occupy a unique hydrophobic pocket near Lys<sup>85</sup>, avoiding polar interactions with off-target kinases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator